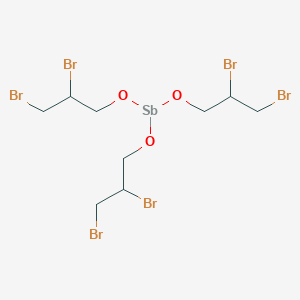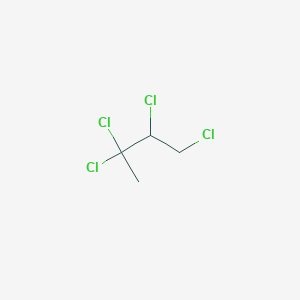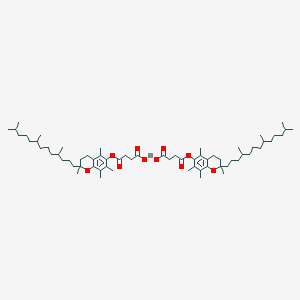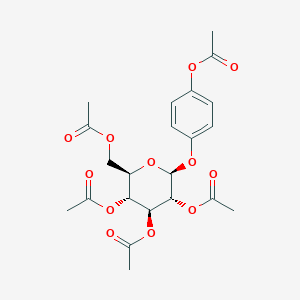
1-tert-butyl-3-phénylthiourée
Vue d'ensemble
Description
Synthesis Analysis
Thiourea derivatives, including those with specific substituents like "N-(1,1-dimethylethyl)-N'-phenyl-", are typically synthesized through reactions involving isothiocyanates and amines. For instance, the synthesis of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea involves the reaction of 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate, characterized by spectroscopic methods including 1H and 13C{1H} NMR, IR, and UV, as well as single-crystal X-ray crystallography (Yeo & Tiekink, 2019).
Molecular Structure Analysis
The molecular structures of thiourea derivatives are often elucidated using X-ray diffraction, revealing significant details about their conformation and intramolecular interactions. For example, studies on chiral N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea demonstrated the molecular packing and crystal morphology through X-ray diffraction, highlighting the importance of molecular structure in determining the physical and chemical properties of these compounds (Kaminsky et al., 2010).
Chemical Reactions and Properties
Thiourea derivatives undergo a variety of chemical reactions, including cyclization and interactions with other functional groups, which significantly influence their chemical properties. For instance, the synthesis of novel Re(V)O complexes with thiourea ligands demonstrates the reactivity of thiourea derivatives in forming complexes with transition metals, highlighting their potential in catalysis and material science (Lipowska et al., 1996).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting point, and optical activity, are crucial for their application in various fields. For example, the study on chiral N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea discussed the optical properties and electro-optic effects, which are essential for applications in optical materials (Kaminsky et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other compounds, define the utility of thiourea derivatives in synthesis and applications. The bifunctional nature of certain thiourea compounds, as catalysts in the asymmetric Michael reaction, showcases their chemical versatility and potential in organic synthesis (Okino et al., 2005).
Applications De Recherche Scientifique
Inhibiteurs enzymatiques
Les dérivés de la thiourée, y compris la 1-tert-butyl-3-phénylthiourée, se sont révélés être des inhibiteurs enzymatiques efficaces . Ils ont été testés pour leur activité anti-cholinestérase contre l'acétylcholinestérase et la butyrylcholinestérase . Cela les rend potentiellement utiles dans le traitement des maladies liées à ces enzymes, comme la maladie d'Alzheimer.
Capteurs de mercure
Ces composés ont également été étudiés pour leur potentiel en tant que sondes de détection pour la détermination de métaux toxiques comme le mercure en utilisant des techniques spectrofluorimétriques . Cela pourrait être utile pour la surveillance environnementale et la santé publique.
Synthèse chimique
La this compound peut être utilisée dans divers procédés de synthèse chimique . Sa structure et sa réactivité uniques en font un outil précieux dans la création de nouveaux composés.
Science des matériaux
Dans le domaine de la science des matériaux, les dérivés de la thiourée peuvent jouer un rôle dans le développement de nouveaux matériaux aux propriétés uniques .
Recherche en sciences de la vie
Le composé peut être utilisé en recherche en sciences de la vie, y compris des études en biochimie et en pharmacologie .
Chimie analytique
En chimie analytique, la this compound peut être utilisée dans le développement de nouvelles méthodes et techniques analytiques .
Mécanisme D'action
Target of Action
The primary targets of 1-tert-butyl-3-phenylthiourea are acetylcholinesterase and butyrylcholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system.
Mode of Action
1-tert-butyl-3-phenylthiourea interacts with its targets by inhibiting the action of acetylcholinesterase and butyrylcholinesterase enzymes . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the nervous system.
Biochemical Pathways
The inhibition of acetylcholinesterase and butyrylcholinesterase enzymes affects the cholinergic pathway in the nervous system . This pathway is involved in many physiological processes, including muscle movement, breathing, heart rate, and learning and memory functions.
Result of Action
The inhibition of acetylcholinesterase and butyrylcholinesterase by 1-tert-butyl-3-phenylthiourea leads to an increase in the concentration of acetylcholine in the nervous system . This can result in various effects, depending on the specific location in the nervous system where the increase occurs. For example, it can lead to muscle contractions or changes in heart rate.
Safety and Hazards
The safety data sheet for N-(1,1-Dimethylethyl)thiourea suggests that it is harmful if swallowed . In case of inhalation, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately . Wash off with soap and plenty of water . Consult a doctor .
Propriétés
IUPAC Name |
1-tert-butyl-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-11(2,3)13-10(14)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMCTNQTJNGVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162376 | |
| Record name | Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14327-04-9 | |
| Record name | Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014327049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-tert-butyl-3-phenyl-2-thio- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(Bromomethyl)benzyl]triphenylphosphonium bromide](/img/structure/B87694.png)








